

A Technical Guide to IRDye 800CW NHS Ester: Spectral Properties and Applications

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Compound of Interest

Compound Name: 800CW NHS ester

Cat. No.: B8823005

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing IRDye **800CW NHS ester**. This near-infrared (NIR) fluorescent dye is a powerful tool for labeling proteins, antibodies, and other molecules for a variety of applications, including Western blotting, in-cell Western assays, immunofluorescence microscopy, and in vivo imaging.^{[1][2]} This guide details its core spectral properties, provides step-by-step experimental protocols, and visualizes key workflows.

Core Spectral and Physical Properties

IRDye **800CW NHS ester** is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, leading to high signal-to-noise ratios.^[3] The N-hydroxysuccinimide (NHS) ester reactive group facilitates the covalent labeling of primary and secondary amino groups, such as those found on lysine residues in proteins.^{[1][3]}

The key spectral and physical properties of IRDye **800CW NHS ester** are summarized in the table below. It is important to note that the absorption and emission maxima can shift slightly depending on the solvent environment.

Property	Value	Solvent/Conditions	Reference(s)
Maximum Absorption (λ_{abs})	778 nm	Methanol	
774 nm	1X PBS		
777 nm	1:1 PBS:Methanol		
Maximum Emission (λ_{em})	794 nm	Methanol	
789 nm	1X PBS		
791 nm	1:1 PBS:Methanol		
Molar Extinction Coefficient (ϵ)	300,000 M-1cm-1	Methanol	
240,000 M-1cm-1	1X PBS		
270,000 M-1cm-1	1:1 PBS:Methanol		
Molecular Weight	1166.20 g/mol	-	
Chemical Formula	C50H54N3Na3O17S4	-	
Quantum Yield	~8.0 \pm 0.2%	TCB Buffer	

Experimental Protocols

This section provides detailed methodologies for common applications of IRDye **800CW NHS ester**.

Antibody and Protein Labeling Protocol

This protocol outlines the general steps for covalently conjugating IRDye **800CW NHS ester** to antibodies or other proteins.

Materials:

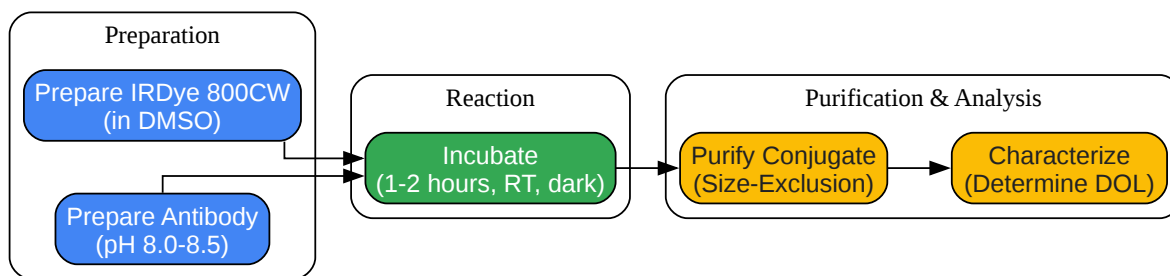
- IRDye **800CW NHS ester**

- Antibody or protein of interest (in an azide-free buffer)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
- Phosphate-Buffered Saline (PBS)
- Purification column (e.g., size-exclusion chromatography column)

Procedure:

- Antibody Preparation:
 - Prepare the antibody or protein in a buffer free of ammonia and primary amines (e.g., PBS). The presence of these can compete with the labeling reaction.
 - Adjust the pH of the antibody solution to 8.0-8.5 using 1 M NaHCO₃. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.
- Dye Preparation:
 - Allow the vial of IRDye **800CW NHS ester** to warm to room temperature before opening.
 - Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
 - Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. The DMSO stock solution should be used promptly or stored at -20°C for a limited time.
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein for labeling will vary depending on the protein and desired degree of labeling. A common starting point for IgG antibodies is a 10:1 to 20:1 molar excess of dye.
 - Add the calculated amount of the IRDye **800CW NHS ester** stock solution to the antibody solution.

- Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column).
 - Elute the column with PBS and collect the fractions containing the labeled antibody. The labeled antibody will typically elute first due to its larger size.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye).
 - The DOL can be calculated using the following formula: $DOL = (A_{774} / \epsilon_{dye}) / ((A_{280} - (A_{774} * CF)) / \epsilon_{protein})$ Where:
 - A_{774} is the absorbance at 774 nm.
 - ϵ_{dye} is the molar extinction coefficient of IRDye 800CW at 774 nm (240,000 M⁻¹cm⁻¹ in PBS).
 - A_{280} is the absorbance at 280 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.



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Caption: Workflow for labeling antibodies with IRDye **800CW NHS ester**.

Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol describes the use of an IRDye 800CW-conjugated secondary antibody for fluorescent Western blotting.

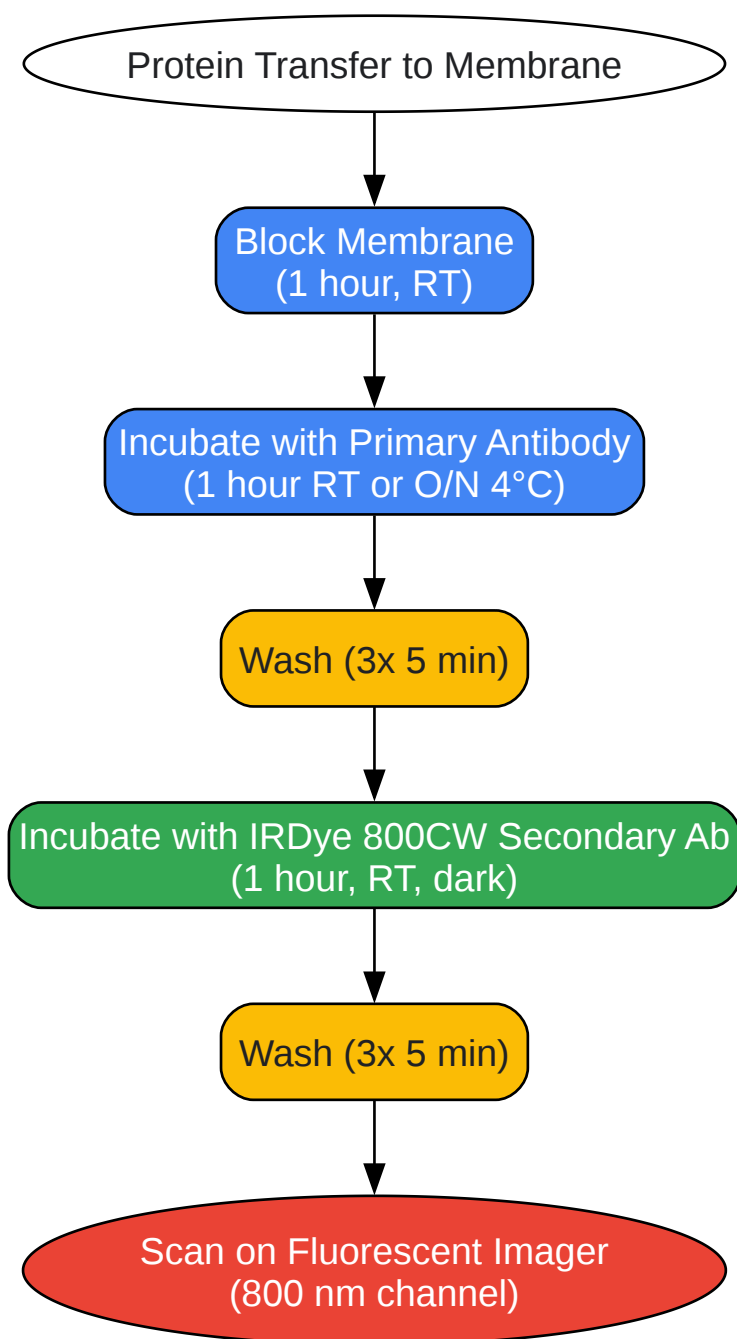
Materials:

- Membrane with transferred proteins (PVDF or nitrocellulose)
- Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
- Primary antibody
- IRDye 800CW-conjugated secondary antibody
- Wash buffer (e.g., PBS with 0.1% Tween-20, PBS-T)
- Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

- Blocking:

- After protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer or an appropriate antibody diluent.
 - Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Washing:
 - Wash the membrane three times for 5 minutes each with PBS-T to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the IRDye 800CW-conjugated secondary antibody in blocking buffer. Protect the antibody solution from light. A common starting dilution is 1:10,000 to 1:20,000.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the membrane three times for 5 minutes each with PBS-T, followed by a final rinse with PBS to remove residual detergent.
- Imaging:
 - Scan the membrane on a fluorescent imaging system capable of detecting in the 800 nm channel.



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Caption: Workflow for fluorescent Western blotting with an IRDye 800CW conjugate.

In Vivo Imaging with IRDye 800CW-Labeled Probes

The high signal-to-noise ratio and deep tissue penetration of near-infrared light make IRDye 800CW an excellent choice for in vivo imaging applications. This protocol provides a general

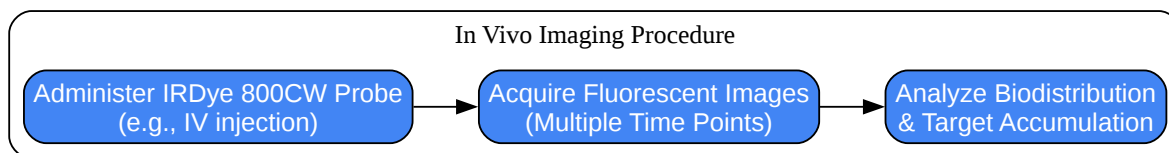
overview of in vivo imaging using a targeted probe labeled with IRDye 800CW.

Materials:

- Animal model (e.g., mouse with a tumor xenograft)
- IRDye 800CW-labeled targeting probe (e.g., antibody, peptide)
- Anesthesia
- In vivo imaging system capable of NIR fluorescence detection

Procedure:

- Probe Administration:
 - Administer the IRDye 800CW-labeled probe to the animal, typically via intravenous (tail vein) injection. The optimal dose and timing will depend on the specific probe and target.
- Imaging:
 - At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
 - Acquire fluorescent images using the appropriate excitation and emission filters for IRDye 800CW.
 - The imaging time points should be optimized to allow for clearance of the probe from non-target tissues and accumulation at the site of interest.
- Data Analysis:
 - Quantify the fluorescent signal in the region of interest (e.g., the tumor) and compare it to background fluorescence in other tissues. This can provide information on the biodistribution and targeting efficiency of the probe.



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Caption: General workflow for in vivo imaging with an IRDye 800CW-labeled probe.

Conclusion

IRDye **800CW NHS ester** is a versatile and robust near-infrared dye that offers significant advantages for a wide range of biological research and drug development applications. Its favorable spectral properties, coupled with straightforward and reliable labeling protocols, make it an invaluable tool for sensitive and specific detection of proteins and other biomolecules in both in vitro and in vivo settings. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively harness the power of IRDye 800CW for their specific experimental needs.

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